Aspartylalanine

描述

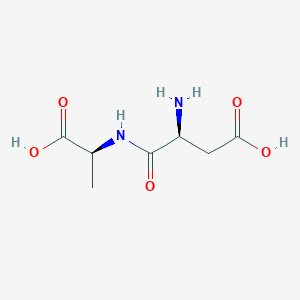

This compound is naturally found in the brain and plays a role in enhancing synaptic transmission . It is a part of the broader class of dipeptides, which are organic compounds containing two amino acids joined by a peptide bond.

准备方法

Synthetic Routes and Reaction Conditions: Aspartylalanine can be synthesized through various methods, including both chemical and enzymatic routes. One common method involves the condensation of aspartic acid with alanine under specific reaction conditions. The reaction typically requires a coupling agent, such as carbodiimide, to facilitate the formation of the peptide bond.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of protecting groups to prevent unwanted side reactions. For example, the amino group of aspartic acid can be protected using carbobenzoxy or formyl groups. The protected aspartic acid is then reacted with alanine methyl ester, followed by the removal of the protective groups to yield this compound .

化学反应分析

Oxidation Reactions

- Description: Aspartylalanine can undergo oxidation reactions, which typically result in the formation of oxo derivatives.

- Common Reagents: Oxidizing agents such as hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are commonly used to facilitate oxidation.

- Products: The specific oxo derivatives produced depend on the reaction conditions and the oxidizing agent used.

Reduction Reactions

- Description: Reduction reactions can convert this compound into its reduced forms.

- Common Reagents: Reducing agents like sodium borohydride (NaBH₄) are often employed.

- Products: The products of reduction reactions are reduced forms of this compound, with the exact structure depending on the reducing agent and reaction conditions.

Substitution Reactions

- Description: Substitution reactions can occur at the amino or carboxyl groups of this compound, leading to the formation of different derivatives.

- Common Reagents: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.

- Products: These reactions yield substituted dipeptides, with the specific product determined by the nature of the acyl or alkyl group introduced.

Hydrolysis

- This compound, being a dipeptide, is susceptible to hydrolysis, which breaks it down into its constituent amino acids, aspartic acid, and alanine.

- Hydrolysis can occur under acidic or basic conditions, or can be catalyzed by enzymes .

Involvement in Biochemical Pathways

- This compound is involved in the aspartate pathway, which is significant in the synthesis of β-alanine.

- It participates in the metabolism of asparagine, an important amino acid in mammals, which acts as a major form of nitrogen storage and transport to sink tissues.

Degradation

- Aspartyl and asparaginyl residues can undergo nonenzymatic degradation in proteins through deamidation, isomerization, and racemization reactions .

- These reactions can alter protein structure and function, with the peptide L-Val-L-Tyr-L-Pro-L-Asn-Gly-L-Ala undergoing rapid deamidation to form an aspartyl succinimide product .

Reactions in Biomolecular Condensates

科学研究应用

Biochemistry

Aspartylalanine serves as a model substrate for studying peptide bond formation and cleavage by enzymes such as peptidases. Understanding these interactions is crucial for drug development and protein research. It can also be used to investigate enzyme kinetics, particularly the activity of β-aspartyl peptidase, which catalyzes the hydrolysis of β-aspartyl peptides.

Neuroscience

In neuroscience, this compound is studied for its role in synaptic transmission. It has been shown to increase the amplitude of miniature endplate potentials (MEPPs) in phrenic nerve-diaphragm preparations from rats, suggesting its involvement in neurotransmission and neural signaling. This property highlights its potential therapeutic applications in neurological disorders characterized by impaired neurotransmission.

Pharmacology

Research is ongoing to explore the therapeutic potential of this compound in treating various neurological conditions. Its ability to enhance synaptic transmission positions it as a candidate for developing treatments aimed at improving cognitive functions or alleviating symptoms of neurodegenerative diseases.

Synthetic Applications

This compound can be utilized as a building block in the design of synthetic peptides that mimic specific protein-protein interaction motifs essential for cellular signaling. This application underscores its significance in developing novel therapeutic strategies and understanding protein interactions within biological systems.

Material Science

The compound's properties may lead to innovative applications in creating biomaterials for drug delivery systems. Its ability to form hydrogen bonds allows it to self-organize into ordered structures, which can be utilized in designing self-assembling hydrogels.

Metabolomic Profiling

A study on BALB/c macrophages infected with Leishmania demonstrated alterations in amino acid metabolism, including changes associated with L-arginine levels that could be influenced by dipeptides like this compound. The findings suggest that understanding these interactions may help identify new drug targets for controlling infections.

Synthetic Applications

Recent investigations have explored the use of this compound in synthetic peptides designed to mimic specific protein interaction motifs crucial for cellular signaling. This application underscores its significance in developing novel therapeutic strategies and understanding protein interactions within biological systems.

作用机制

Aspartylalanine exerts its effects by enhancing synaptic transmission in the brain. It increases the amplitude of miniature endplate potentials (MEPPs) in nerve-diaphragm preparations, which suggests its role in modulating neurotransmitter release . The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with specific receptors and ion channels in the nervous system.

相似化合物的比较

Aspartylalanine is unique among dipeptides due to its specific combination of aspartic acid and alanine. Similar compounds include:

Aspartylphenylalanine: Another dipeptide with different amino acid composition.

Aspartylglutamine: A dipeptide with glutamine instead of alanine.

Aspartylserine: A dipeptide with serine replacing alanine.

These similar compounds differ in their amino acid composition, which affects their chemical properties and biological activities .

生物活性

Aspartylalanine, a dipeptide composed of aspartic acid and alanine, has garnered attention in various fields of biological research due to its unique properties and potential applications. This article explores its biological activity, mechanisms of action, and implications for therapeutic development.

Structure and Properties

This compound (CAS Number: 13433-02-8) is classified as a dipeptide, which consists of two amino acids linked by a peptide bond. Its molecular structure allows it to participate in various biochemical processes, particularly in the brain where it is involved in enhancing synaptic transmission . The compound's solubility and interaction with water molecules are critical for its function in biological systems, influencing its behavior within cellular environments.

Biological Functions

1. Role in Synaptic Transmission

This compound is naturally present in the brain and plays a significant role in enhancing synaptic transmission. Studies have shown that it increases the amplitude of miniature endplate potentials (MEPPs) in phrenic nerve-diaphragm preparations from rats, indicating its potential involvement in neurotransmission and neural signaling.

2. Interaction with Enzymes

This compound serves as a substrate for β-aspartyl peptidase, an enzyme that catalyzes the breakdown of peptides into their constituent amino acids. This enzymatic activity is crucial for various metabolic pathways, including the aspartate pathway, which is significant in synthesizing β-alanine .

3. Potential Therapeutic Applications

Research is ongoing to explore the therapeutic potential of this compound in neurological disorders. Its ability to enhance synaptic transmission suggests that it may have applications in treating conditions characterized by impaired neurotransmission. Furthermore, its properties as a model compound for peptide synthesis make it valuable in drug development and protein research.

The mechanisms through which this compound exerts its effects involve several biochemical pathways:

- Peptide Bond Formation : this compound can serve as a model substrate for studying peptide bond formation and cleavage by enzymes such as peptidases. Understanding these interactions aids in drug development and protein research.

- Hydrogen Bonding : The compound's ability to form hydrogen bonds allows it to self-organize into ordered structures, which can be utilized in designing self-assembling hydrogels for drug delivery applications.

- Metabolic Pathways : this compound participates in the metabolism of asparagine, an essential amino acid involved in nitrogen storage and transport within tissues. This metabolic role highlights its importance in maintaining cellular homeostasis .

Research Findings

Recent studies have provided insights into the biological activity of this compound:

-

Case Study: Metabolomic Profiling

A study on BALB/c macrophages infected with Leishmania demonstrated alterations in amino acid metabolism, including changes associated with L-arginine levels that could be influenced by dipeptides like this compound. The findings suggest that understanding these interactions may help identify new drug targets for controlling infections . -

Synthetic Applications

This compound has been explored for its potential use in synthetic peptides designed to mimic specific protein-protein interaction motifs crucial for cellular signaling. This application underscores its significance in developing novel therapeutic strategies.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C7H12N2O5 |

| Molecular Weight | 188.18 g/mol |

| Solubility | Highly soluble |

| Biological Role | Enhances synaptic transmission |

| Enzyme Interaction | β-aspartyl peptidase |

Future Directions

The ongoing research into this compound's biological activity suggests several promising avenues:

- Neuropharmacology : Further studies are needed to elucidate its precise role in neurotransmission and potential benefits in treating neurological disorders.

- Biomaterials Development : The properties of this compound may lead to innovative applications in creating biomaterials for drug delivery systems.

- Metabolic Studies : Investigating its interactions within metabolic pathways could provide insights into broader physiological processes and disease mechanisms.

属性

IUPAC Name |

(3S)-3-amino-4-[[(1S)-1-carboxyethyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O5/c1-3(7(13)14)9-6(12)4(8)2-5(10)11/h3-4H,2,8H2,1H3,(H,9,12)(H,10,11)(H,13,14)/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVUFTQLHHHJEMK-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10928569 | |

| Record name | 3-Amino-4-[(1-carboxyethyl)imino]-4-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13433-02-8 | |

| Record name | Aspartylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13433-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Aspartylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013433028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-4-[(1-carboxyethyl)imino]-4-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying the solvation properties of aspartylalanine?

A1: Understanding how this compound interacts with water molecules is crucial for comprehending its behavior in biological systems. The study by Ren and Ponder [] utilized advanced molecular dynamics simulations employing the Amoebapro force field to investigate the aqueous solvation of the carboxylate group in this compound. This research revealed that Amoebapro provided a more accurate representation of carboxylate solvation compared to traditional force fields, highlighting the importance of sophisticated computational models in studying peptide solvation.

Q2: How does the solvation of this compound differ from other similar molecules?

A2: The study by Ren and Ponder [] compared the solvation properties of this compound with those of the glycine zwitterion. Their findings indicated that the inclusion of distributed multipole electrostatics and induction contributions in the Amoebapro force-field led to significant improvements in predicting solvation properties compared to traditional force fields. This emphasizes the unique solvation characteristics of different peptides and the necessity for accurate force fields in computational studies.

Q3: How is this compound detected and quantified in biological samples like rat brain extracts?

A3: A study by Quack et al. [] described a sensitive method for determining this compound levels in rat brain extracts. The method involved a pre-column derivatization step using o-phthaldialdehyde/β-mercaptoethanol followed by separation and quantification using reversed-phase liquid chromatography. This technique allowed researchers to identify and quantify this compound alongside other acidic peptides, showcasing the capability of advanced analytical techniques for analyzing complex biological samples.

A4: The research by Quack et al. [] identified this compound in rat cerebral cortex at a mean concentration of 4.0 ± 0.4 μM. While the specific role of this compound in the brain remains unknown, its presence, along with other γ-glutamyl and β-aspartyl peptides, suggests potential involvement in neurotransmission, metabolism, or other physiological processes within the brain. Further research is needed to elucidate the precise biological function of this dipeptide.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。